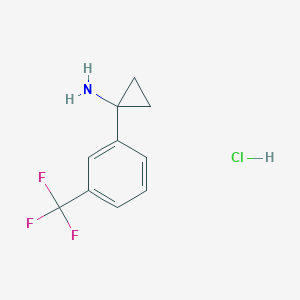

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-9;/h1-3,6H,4-5,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYOSQMVVNPZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40738411 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108698-58-3 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride (Dasotraline)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of the mechanism of action for this compound, a compound known during its clinical development as Dasotraline (SEP-225289). Dasotraline is a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also referred to as a triple reuptake inhibitor (TRI). Its primary pharmacological activity stems from the high-affinity blockade of the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This inhibition leads to an increase in the extracellular concentrations of these key monoamine neurotransmitters, thereby enhancing dopaminergic, noradrenergic, and serotonergic signaling in the central nervous system. This guide will elucidate the molecular interactions, downstream signaling effects, and the key experimental methodologies used to characterize this compound.

Introduction and Chemical Identity

This compound was developed under the code name Dasotraline (SEP-225289) by Sunovion for potential therapeutic use in attention-deficit hyperactivity disorder (ADHD) and binge eating disorder (BED).[1] Although development was ultimately halted, the compound remains a significant tool for CNS research due to its distinct pharmacological profile.[1]

Structurally, Dasotraline is a stereoisomer of desmethylsertraline, which is an active metabolite of the widely-used selective serotonin reuptake inhibitor (SSRI), sertraline.[1][2] The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropanamine moiety is a key structural feature.[3] It is important to distinguish Dasotraline's mechanism from other cyclopropylamine-containing compounds, many of which are known mechanism-based inhibitors of monoamine oxidases (MAO).[4][5] Dasotraline's primary action is on monoamine transporters, not on the MAO enzymes.

-

IUPAC Name: 1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride[6]

-

Molecular Formula: C10H11ClF3N[6]

-

Molecular Weight: 237.65 g/mol [6]

Core Mechanism: Triple Monoamine Transporter Blockade

The central mechanism of action of Dasotraline is the inhibition of the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[7][8] This is achieved by binding to and blocking the function of their respective transporter proteins: DAT, NET, and SERT.[10] By preventing the reabsorption of these neurotransmitters into the presynaptic neuron, Dasotraline effectively increases their concentration in the synapse, leading to prolonged and enhanced signaling at postsynaptic receptors.

Transporter Binding Affinity

The potency of Dasotraline at each monoamine transporter has been quantified through in vitro binding assays, typically measuring the half-maximal inhibitory concentration (IC50). These values demonstrate a high affinity for all three transporters, with a slight preference for the dopamine transporter.

| Transporter Target | IC50 Value (nM) |

| Dopamine Transporter (DAT) | 4 |

| Norepinephrine Transporter (NET) | 6 |

| Serotonin Transporter (SERT) | 11 |

| Data sourced from multiple consistent findings.[7][8][11] |

This profile classifies Dasotraline as a potent SNDRI.[2] The balanced, high-affinity binding to all three major monoamine transporters is the defining characteristic of its molecular action.

Downstream Pharmacological Effects

The blockade of monoamine transporters initiates a cascade of neurophysiological changes. The immediate effect is an elevation of synaptic neurotransmitter levels. This, in turn, modulates neuronal activity through feedback mechanisms.

Modulation of Neuronal Firing Rates

In vivo electrophysiology studies have demonstrated the functional consequences of transporter blockade by Dasotraline. Acute administration of the compound leads to a dose-dependent decrease in the spontaneous firing rates of:

-

Norepinephrine (NE) neurons in the locus coeruleus (LC)

-

Dopamine (DA) neurons in the ventral tegmental area (VTA)

-

Serotonin (5-HT) neurons in the dorsal raphe (DR)

This reduction in firing rate is a classic response to reuptake inhibition and is mediated by the increased synaptic concentration of the respective neurotransmitters acting on inhibitory autoreceptors on the presynaptic neuron (α2-adrenergic, D2-dopaminergic, and 5-HT1A-serotonergic autoreceptors, respectively).[7][8]

Caption: Signaling pathway of Dasotraline as a triple reuptake inhibitor.

Key Experimental Protocols

Characterizing the mechanism of action of a compound like Dasotraline involves a suite of standardized in vitro and in vivo assays. A foundational experiment is the radioligand displacement assay, used to determine binding affinity (Ki) and IC50 values.

Protocol: Radioligand Displacement Assay for DAT Affinity

This protocol describes a representative method for determining the IC50 of Dasotraline at the human dopamine transporter (hDAT).

Objective: To quantify the concentration of Dasotraline required to displace 50% of a specific radioligand from hDAT expressed in a stable cell line.

Materials:

-

HEK293 cells stably expressing hDAT.

-

Assay Buffer (e.g., Krebs-Henseleit buffer, KHB).[12]

-

Radioligand: [³H]-WIN 35,428 (a well-characterized DAT ligand).

-

Non-specific binding control: 10 µM Mazindol or 10 µM Cocaine.[12]

-

Dasotraline stock solution (in DMSO, serially diluted in assay buffer).

-

Scintillation fluid and microplates.

-

Liquid scintillation counter.

Methodology:

-

Cell Preparation: Harvest HEK-hDAT cells and prepare a membrane suspension via homogenization and centrifugation. Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Plate Setup: To a 96-well microplate, add:

-

Total Binding Wells: Cell membrane suspension + assay buffer + [³H]-WIN 35,428.

-

Non-Specific Binding Wells: Cell membrane suspension + Mazindol (or other displacer) + [³H]-WIN 35,428.

-

Experimental Wells: Cell membrane suspension + varying concentrations of Dasotraline + [³H]-WIN 35,428.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: (Total Binding CPM) - (Non-Specific Binding CPM).

-

Plot the percentage of specific binding against the log concentration of Dasotraline.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

-

Caption: Experimental workflow for a radioligand displacement assay.

Conclusion and Future Directions

This compound (Dasotraline) is a well-characterized triple reuptake inhibitor with high affinity for dopamine, norepinephrine, and serotonin transporters. Its mechanism of action is centered on the competitive blockade of these transporters, leading to increased synaptic availability of monoamines and subsequent modulation of neuronal network activity. The compound's distinct pharmacological profile, differentiated from structurally related MAO inhibitors, makes it a valuable research tool for investigating the roles of monoaminergic systems in complex neurological and psychiatric disorders. Further research could explore the nuanced downstream signaling pathways affected by its balanced triple reuptake inhibition profile compared to more selective agents.

References

- Dasotraline hydrochloride (SEP-225289 hydrochloride) | Serotonin Transporter Inhibitor. (n.d.). Selleck Chemicals.

- Dasotraline (SEP 225289) | Serotonin Transporter Inhibitor. (n.d.). MedchemExpress.com.

- This compound. (n.d.). PubChem.

- Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal.

- RTI-111 | 150653-91-1. (n.d.). Biosynth.

- Dasotraline - Sumitomo Pharma. (2023). AdisInsight.

- Dichloropane (EVT-371299) | 146725-34-0. (n.d.). EvitaChem.

- 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 503417-34-3. (n.d.). Smolecule.

- Dasotraline. (n.d.). Wikipedia.

- Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases.

- Fuller, R. W., et al. (1983). N-[2-(o-iodophenoxy)ethyl]cyclopropylamine hydrochloride (LY121768), a potent and selective irreversible inhibitor of type A monoamine oxidase. Biochemical Pharmacology.

- Dichloropane. (n.d.). PsychonautWiki.

- Dichloropane. (n.d.). WikiMed.

- Dasotraline. (n.d.). GoDrug.

- Dichloropane. (n.d.). Wikipedia.

- Winn, M., et al. (1975). N-cyclopropyltryptamines, potent monoamine oxidase inhibitors. Journal of Medicinal Chemistry.

- 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride. (n.d.). MySkinRecipes.

- 1-(((3-(Trifluoromethyl)phenyl)sulfonyl)methyl)cyclopropanamine hydrochloride. (n.d.).

- Sørensen, L., et al. (2007). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909).

- 1-[3-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine. (n.d.). PubChem.

- Monoamine oxidase inhibitors (MAOIs). (n.d.). Mayo Clinic.

- 2-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)cyclopropanamine. (n.d.). Smolecule.

- Salamone, J. D., et al. (2018). A Novel and Selective Dopamine Transporter Inhibitor, (S)

- 1-(3-(Trifluoromethyl)phenyl)piperazine. (n.d.). PubChem.

- Dopamine Transporter | Inhibitors. (n.d.). MedChemExpress.

- Gsandtner, I., et al. (2017). A Novel Dopamine Transporter Inhibitor CE-123 Improves Cognitive Flexibility and Maintains Impulsivity in Healthy Male Rats. Frontiers in Behavioral Neuroscience.

- Kinase Inhibitors on Dopamine Transporter Signaling P

- 1-(3-fluorophenyl)cyclopropanamine hydrochloride. (n.d.). Fluorochem.

- 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride. (n.d.). BLD Pharm.

- trans-2-(3-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride. (n.d.). CymitQuimica.

- 1-(Fluoromethyl)cyclopropanamine Hydrochloride. (n.d.). ChemScene.

Sources

- 1. Dasotraline - Wikipedia [en.wikipedia.org]

- 2. Dasotraline [medbox.iiab.me]

- 3. Buy 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 503417-34-3 [smolecule.com]

- 4. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Dasotraline - Sumitomo Pharma - AdisInsight [adisinsight.springer.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. abmole.com [abmole.com]

- 12. Frontiers | A Novel Dopamine Transporter Inhibitor CE-123 Improves Cognitive Flexibility and Maintains Impulsivity in Healthy Male Rats [frontiersin.org]

An In-Depth Technical Guide to the Biological Activity of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the biological activity of 1-(3-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride, a compound of significant interest in medicinal chemistry and drug development. Emerging evidence points to its primary role as a potent, mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This guide will delve into its mechanism of action, drawing parallels with its structural analogs known to inhibit monoamine oxidases (MAOs). We will further provide detailed, field-proven experimental protocols for assessing its inhibitory activity and discuss the critical structure-activity relationships that govern its potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and neuropharmacology.

Introduction: A Tale of Two Targets - From Neurotransmitters to Chromatin Remodeling

The phenylcyclopropylamine scaffold has long been a cornerstone in neuropharmacology, most famously represented by tranylcypromine, an irreversible inhibitor of monoamine oxidases (MAOs) used in the treatment of depression.[1] These enzymes, MAO-A and MAO-B, are crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1] The introduction of a trifluoromethyl group to the phenyl ring, as seen in 1-(3-(trifluoromethyl)phenyl)cyclopropanamine, is a strategic chemical modification known to enhance lipophilicity and metabolic stability, often leading to increased potency and selectivity for biological targets.

More recently, the scientific community has recognized that the biological activity of this scaffold extends beyond neurotransmitter metabolism. Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent amine oxidase, shares significant structural and mechanistic homology with MAOs. LSD1 plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9), thereby modulating chromatin structure and gene expression. Its overexpression is a hallmark of numerous cancers, making it a prime therapeutic target. 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine has emerged as a potent inhibitor of LSD1, acting through a distinctive mechanism-based inactivation pathway.[2] This guide will focus on this primary activity, while also acknowledging its likely concurrent role as a MAO inhibitor.

Mechanism of Action: Covalent Inactivation of a Key Epigenetic Regulator

The primary biological activity of 1-(3-(trifluoromethyl)phenyl)cyclopropanamine is the irreversible inhibition of LSD1.[2] This is not a simple competitive binding event but rather a sophisticated, mechanism-based inactivation, often referred to as "suicide inhibition." The compound acts as a substrate for the enzyme, which initiates a catalytic cycle that ultimately leads to the enzyme's own inactivation.

The process unfolds as follows:

-

Initial Binding: The compound docks into the active site of LSD1.

-

Enzymatic Oxidation: The flavin adenine dinucleotide (FAD) cofactor of LSD1 oxidizes the cyclopropylamine moiety.

-

Ring Opening and Covalent Adduct Formation: This oxidation triggers the opening of the strained cyclopropane ring, generating a highly reactive intermediate. This intermediate then forms a stable, covalent bond with the FAD cofactor.[2]

-

Irreversible Inactivation: The formation of this covalent adduct permanently inactivates the LSD1 enzyme, preventing it from demethylating its histone substrates.[2]

This mechanism is highly efficient and selective, driven by both improved non-covalent binding affinity (Ki) and an enhanced rate of inactivation (kinact).[2]

Caption: Mechanism of LSD1 inactivation by 1-(3-(trifluoromethyl)phenyl)cyclopropanamine.

Quantitative Biological Data: A Comparative Perspective

| Compound | Target | IC50 (nM) | Selectivity vs MAO-A | Selectivity vs MAO-B |

| Tranylcypromine | LSD1/MAO | 5,600 | 2.0x | 7.7x |

| Bomedemstat | LSD1 | 80 | >100x | >100x |

| Iadademstat | LSD1 | <1 | >1000x | >1000x |

Table 1: Comparative IC50 values of selected LSD1 and MAO inhibitors. Data sourced from commercially available information.[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of phenylcyclopropylamine derivatives is heavily influenced by their structural features:

-

Cyclopropylamine Moiety: This strained ring system is essential for the mechanism-based inactivation of both LSD1 and MAOs.[2] Its propensity for ring-opening upon oxidation is the cornerstone of its irreversible inhibitory action.

-

Phenyl Ring: The aromatic ring provides a critical scaffold for interaction with the enzyme's active site.

-

Trifluoromethyl Group: The electron-withdrawing nature of the CF3 group at the meta-position of the phenyl ring significantly impacts the electronic properties of the molecule. This modification is known to increase lipophilicity, which can improve cell permeability and access to the intracellular LSD1 enzyme. Furthermore, electron-withdrawing groups on the phenyl ring of phenylcyclopropylamines have been shown to increase inhibitory activity against MAOs.

Experimental Protocols for Biological Activity Assessment

To facilitate further research, we provide detailed, best-practice protocols for assessing the inhibitory activity of this compound.

In Vitro LSD1 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the IC50 of a test compound against recombinant human LSD1.

Materials:

-

Recombinant human LSD1 enzyme

-

LSD1 substrate (e.g., H3K4me2 peptide)

-

Peroxidase enzyme

-

Amplex Red reagent

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Test Compound: this compound dissolved in DMSO.

-

96-well black microplate

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM.

-

Reaction Mixture Preparation: In each well of the microplate, add the following in order:

-

Assay Buffer

-

Test compound at various concentrations (final DMSO concentration should be <1%)

-

LSD1 enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the LSD1 substrate to each well to start the reaction.

-

Detection: Simultaneously, add the detection mixture containing peroxidase and Amplex Red. The reaction produces hydrogen peroxide, which reacts with Amplex Red in the presence of peroxidase to generate the fluorescent product, resorufin.

-

Measurement: Read the fluorescence intensity (Excitation: 530-560 nm, Emission: 590 nm) at multiple time points over 30-60 minutes using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rate against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the in vitro LSD1 inhibition assay.

In Vitro MAO-A and MAO-B Inhibition Assay

This protocol allows for the determination of the compound's inhibitory activity against the two major MAO isoforms.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine)

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4

-

Test Compound

-

96-well UV-transparent microplate

Procedure:

-

Compound and Enzyme Preparation: Prepare serial dilutions of the test compound. Dilute MAO-A and MAO-B enzymes in assay buffer.

-

Assay Setup: In separate wells for MAO-A and MAO-B, add:

-

Assay Buffer

-

Test compound at various concentrations

-

Respective MAO enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the substrate (kynuramine) to all wells.

-

Measurement: Monitor the increase in absorbance at 314 nm (for the product of kynuramine metabolism) over time using a spectrophotometric plate reader.

-

Data Analysis: Determine the reaction rates and calculate the IC50 values for both MAO-A and MAO-B as described for the LSD1 assay.

Potential Therapeutic Applications

Given its potent LSD1 inhibitory activity, this compound holds significant promise as a therapeutic agent, particularly in oncology. LSD1 is overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small-cell lung cancer, and prostate cancer. By inhibiting LSD1, this compound could potentially reactivate silenced tumor suppressor genes and induce cancer cell differentiation and apoptosis.

Its likely activity as a MAO inhibitor also suggests potential applications in neurology, particularly for treatment-resistant depression or Parkinson's disease, although its selectivity profile for MAO-A versus MAO-B would need to be carefully characterized.

Conclusion

This compound is a compelling molecule with a well-defined mechanism of action as an irreversible inhibitor of the epigenetic regulator LSD1. Its structural similarity to known MAO inhibitors suggests a dual activity profile that warrants further investigation. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this promising compound.

References

-

Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 47(7), 1796-1806. Retrieved from [Link]

-

Chaurasiya, B., et al. (2024). Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. CNS & Neurological Disorders - Drug Targets, 23. Retrieved from [Link]

-

Abdel-hafez, A. A., et al. (2020). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 25(17), 3983. Retrieved from [Link]

-

Patsnap Synapse. (2025, March 11). What MAO inhibitors are in clinical trials currently? Retrieved from [Link]

-

Singh, P. P., et al. (2025, November 3). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Scientific Reports, 15. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Structural Properties of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride

Introduction

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride is a synthetic organic compound that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique structural scaffold, featuring a cyclopropane ring fused to a trifluoromethyl-substituted phenyl group and an amine hydrochloride salt, makes it a valuable building block in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and bioavailability in drug candidates, while the rigid cyclopropane motif can provide conformational constraint, improving binding affinity to biological targets.[1] This guide provides a comprehensive overview of the structural properties of this compound, intended for researchers, scientists, and drug development professionals.

Molecular and Chemical Identity

IUPAC Name: 1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride[2]

CAS Number: 1108698-58-3[2]

Molecular Formula: C₁₀H₁₁ClF₃N[2]

Molecular Weight: 237.65 g/mol [2]

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Weight | 237.65 g/mol | PubChem[2] |

| XLogP3-AA | 3.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 237.0532115 | PubChem[2] |

| Monoisotopic Mass | 237.0532115 | PubChem[2] |

| Topological Polar Surface Area | 26 Ų | PubChem[2] |

| Heavy Atom Count | 15 | PubChem[2] |

| Complexity | 220 | PubChem[2] |

| Appearance | Light Yellow Solid | MySkinRecipes[1] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will influence the chemical shifts and coupling constants.

-

Cyclopropane Protons: The diastereotopic methylene protons of the cyclopropane ring will likely appear as two distinct multiplets in the aliphatic region (typically δ 0.5-1.5 ppm).

-

Amine Protons: The protons of the ammonium group (-NH₃⁺) will appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: The six carbons of the phenyl ring will give rise to distinct signals in the downfield region (typically δ 120-150 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

Trifluoromethyl Carbon: The carbon of the -CF₃ group will be observed as a quartet in the region of δ 120-130 ppm with a large C-F coupling constant.

-

Cyclopropane Carbons: The carbons of the cyclopropane ring will appear in the upfield region (typically δ 10-40 ppm).

-

Quaternary Carbon: The quaternary carbon of the cyclopropane ring attached to the phenyl group and the amine will have a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-2800 | N-H (amine salt) | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 3000-2850 | C-H (aliphatic) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1350-1150 | C-F (trifluoromethyl) | Stretching |

| ~1020 | Cyclopropane | Ring breathing |

The presence of a strong, broad absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations in the ammonium salt. The strong absorptions in the 1350-1150 cm⁻¹ range are indicative of the C-F stretching of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent peak for the parent cation [M-Cl]⁺ at m/z corresponding to the free amine. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis and Reactivity

This compound is typically synthesized through a multi-step process. A common synthetic route involves the reaction of a substituted benzonitrile with a cyclopropyl Grignard reagent, followed by reduction of the resulting imine and subsequent salt formation with hydrochloric acid.

Caption: A representative synthetic workflow for the target compound.

The primary amine of this compound is a key functional group for further chemical modifications. It can undergo a variety of reactions, including acylation, alkylation, and condensation, to generate a diverse range of derivatives for biological screening.

Safety and Handling

This compound is classified as an irritant.[3] It can cause skin and serious eye irritation.[4][5] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4][5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[4][5] In case of contact with skin or eyes, rinse immediately with plenty of water.[4][5][6]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules.[1] Its structural features are often incorporated into drug candidates targeting the central nervous system (CNS), including potential antidepressants and anxiolytics.[1] The trifluoromethyl group can enhance metabolic stability and lipophilicity, which are desirable properties for CNS-acting drugs.[7] The rigid cyclopropane ring can help to lock the molecule into a specific conformation, leading to improved receptor binding and selectivity.[1]

Conclusion

This compound is a compound with significant potential in drug discovery and development. Its well-defined structural and physicochemical properties, combined with its synthetic accessibility, make it an attractive building block for the creation of novel therapeutic agents. A thorough understanding of its spectroscopic and chemical characteristics, as outlined in this guide, is essential for its effective utilization in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride. [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

Sources

- 1. 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride [myskinrecipes.com]

- 2. This compound | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2988133-33-9 Cas No. | 1-(((3-(Trifluoromethyl)phenyl)sulfonyl)methyl)cyclopropanamine hydrochloride | Matrix Scientific [matrixscientific.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. aksci.com [aksci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

Physicochemical properties of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride

Executive Summary: this compound is a synthetic organic compound of significant interest to the pharmaceutical and life sciences sectors. As a research chemical and building block, its distinct molecular architecture, featuring a trifluoromethyl-substituted phenyl ring linked to a cyclopropanamine moiety, offers a valuable scaffold for drug discovery. The trifluoromethyl group is known to enhance critical pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed protocols for its characterization, and explains the scientific rationale behind these analytical methodologies.

Introduction & Molecular Overview

Significance in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, utilized to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl (–CF₃) group, in particular, is a powerful bioisostere for other chemical groups and can drastically alter a compound's properties.[1] Its strong electron-withdrawing nature and lipophilicity can improve membrane permeability, block metabolic degradation at the site of substitution, and enhance interactions with biological targets.[2] The cyclopropyl ring provides a rigid, three-dimensional element, which can confer conformational constraint and novel steric interactions within a receptor's binding pocket. Consequently, this compound serves as a crucial intermediate for synthesizing more complex molecules with potential therapeutic applications, including as neurokinin receptor antagonists.[2]

Chemical Identity

A precise understanding of the compound's identity is the foundation for all subsequent analysis. The key identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride | [3] |

| CAS Number | 1108698-58-3 | [3] |

| Molecular Formula | C₁₀H₁₁ClF₃N | [3] |

| Molecular Weight | 237.65 g/mol | [3] |

| Canonical SMILES | C1CC1(C2=CC(=CC=C2)C(F)(F)F)N.Cl | [3] |

| InChIKey | XHYOSQMVVNPZEP-UHFFFAOYSA-N | [3] |

Structural Elucidation

The molecule consists of a central cyclopropane ring. One carbon of this ring is bonded to both a primary amine group (–NH₂) and a phenyl group. This phenyl group is substituted at the meta- (3-) position with a trifluoromethyl group (–CF₃). The compound is supplied as a hydrochloride salt, meaning the basic amine group is protonated (–NH₃⁺) and associated with a chloride ion (Cl⁻).

Thermal Analysis (Melting Point)

The melting point is a fundamental property indicating purity. A sharp melting range suggests high purity, while a broad range can indicate the presence of impurities.

-

Sample Preparation: Finely powder a small amount of the solid compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Heating Ramp: Use a rapid heating ramp (e.g., 10-20 °C/min) for an initial approximate determination.

-

Precise Measurement: For a precise measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Trustworthiness Note: Calibration of the melting point apparatus with certified standards (e.g., caffeine, vanillin) is a prerequisite for obtaining accurate and reliable data. While the exact melting point for this compound is not widely published, a structurally related difluoro-analog melts with decomposition above 172°C, suggesting this compound will also have a relatively high melting point. [4]

Summary of Physicochemical Data

| Property | Value / Expected Value | Method |

| Physical State | White to off-white solid | Visual Inspection |

| Molecular Weight | 237.65 g/mol | Mass Spectrometry |

| Melting Point | Expected > 170 °C | Melting Point Apparatus |

| Solubility | Slightly soluble in Methanol and DMSO | Kinetic Nephelometry |

| TPSA | 26.0 Ų (Computed) | Computational |

| pKa | Expected 8-10 (for amine) | Potentiometric Titration |

| LogP | Expected > 2.0 | HPLC/Shake-Flask |

Spectroscopic & Analytical Characterization

A suite of analytical techniques is required to confirm the structure and assess the purity of the compound.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio, confirming the molecular weight and offering clues to the structure through fragmentation patterns.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.

-

Chromatography: Inject 1-5 µL onto a C18 reverse-phase HPLC column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient elution from 10% to 95% Acetonitrile in Water (both with 0.1% formic acid) over 5 minutes.

-

Ionization: Use an Electrospray Ionization (ESI) source in positive ion mode.

-

Mass Analysis: Scan a mass range from m/z 50 to 500.

-

Data Interpretation: Look for the protonated molecular ion [M+H]⁺. For C₁₀H₁₀F₃N, the parent free base has a monoisotopic mass of 201.0765. The expected [M+H]⁺ would be ~202.0843.

-

Scientist's Note (Causality): ESI in positive mode is chosen because the primary amine is basic and readily accepts a proton. Formic acid is used as a mobile phase additive to facilitate protonation and improve peak shape. The expected fragmentation might involve the loss of ammonia (NH₃) or cleavage of the cyclopropyl ring. [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR is necessary for this molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

¹H NMR: Acquire a standard proton spectrum. Expect complex multiplets in the aromatic region (~7.5-8.0 ppm) and signals for the cyclopropyl protons, which will appear as diastereotopic multiplets in the aliphatic region (~1.0-2.0 ppm).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals for the four unique aromatic carbons, the quaternary carbon bearing the CF₃ group, the cyclopropyl carbons, and the CF₃ carbon itself (which will appear as a quartet due to C-F coupling).

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Expect a single sharp singlet for the three equivalent fluorine atoms of the CF₃ group.

-

Trustworthiness Note: The choice of deuterated solvent is critical. Methanol-d₄ (CD₃OD) can be used, but the amine protons will exchange with deuterium and may not be visible. DMSO-d₆ will allow for the observation of the amine protons, which would likely appear as a broad singlet.

Chromatographic Purity Assessment (HPLC)

HPLC is the gold standard for determining the purity of small molecules.

-

System: An HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 220 nm.

-

Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Scientist's Note (Causality): TFA is used as an ion-pairing agent to improve the peak shape of the basic amine. A C18 column is selected for its general applicability to moderately non-polar compounds. Monitoring at two wavelengths helps ensure that no impurities are missed if they have different UV maxima.

Safety & Handling

Based on data for structurally related compounds, this compound should be handled as a potential irritant. [6]* Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable research tool whose utility is underpinned by its specific physicochemical properties. The presence of the trifluoromethyl group and the cyclopropylamine scaffold imparts characteristics that are highly sought after in modern drug design. The analytical workflows and protocols detailed in this guide provide a robust framework for researchers to verify the identity, purity, and key properties of this compound, ensuring data integrity and facilitating its effective application in the synthesis of novel chemical entities.

References

-

PubChem. This compound. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

Autech. 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride. Available from: [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716). Available from: [Link]

-

DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Available from: [Link]

-

CAS Common Chemistry. 1H-Pyrazol-3-amine, 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1). Available from: [Link]

-

NIST WebBook. 3,3,3-Trifluoropropene. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 503417-34-3 [smolecule.com]

- 3. This compound | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]

- 5. dea.gov [dea.gov]

- 6. 2988133-33-9 Cas No. | 1-(((3-(Trifluoromethyl)phenyl)sulfonyl)methyl)cyclopropanamine hydrochloride | Matrix Scientific [matrixscientific.com]

Unlocking Therapeutic Potential: A Technical Guide to Targeting Pathways with 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride

Foreword

In the landscape of modern drug discovery, the pursuit of novel chemical entities with precise molecular targets is paramount. 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride has emerged as a compound of significant interest, positioned at the intersection of epigenetic regulation and neuropharmacology. This guide provides an in-depth technical exploration of its potential therapeutic targets, offering a framework for researchers and drug development professionals to navigate the complexities of its mechanism of action and to design robust experimental strategies for its evaluation. We will delve into the core biology of its primary targets, present validated protocols for target engagement and downstream effect analysis, and synthesize this information into a cohesive narrative that underscores the compound's therapeutic promise.

Executive Summary: A Molecule with Dual Modalities

This compound is a small molecule characterized by a trifluoromethylphenyl group linked to a cyclopropylamine moiety.[1][2] This structural architecture is not merely incidental; it is the key to its potential dual-modality action, implicating it as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1) and suggesting a role as a modulator of monoamine transporters. The trifluoromethyl group is a common feature in medicinal chemistry, known to enhance metabolic stability and binding affinity.[1] This guide will dissect these two primary avenues of therapeutic potential, providing the scientific rationale and experimental frameworks necessary for a comprehensive investigation.

Primary Therapeutic Avenue: Epigenetic Reprogramming via LSD1 Inhibition

The most compelling and well-documented therapeutic potential of this compound lies in its potent, mechanism-based inhibition of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3]

The Central Role of LSD1 in Pathophysiology

LSD1 is a key component of several transcriptional repressor complexes, including the CoREST complex.[3] By demethylating H3K4me1/2, a mark associated with active enhancers and promoters, LSD1 epigenetically silences gene expression.[3] Overexpression of LSD1 has been implicated in a variety of malignancies, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to the maintenance of a cancer stem cell phenotype and resistance to therapy.[4][5][6]

Beyond oncology, emerging evidence points to a significant role for LSD1 in neurodegenerative diseases such as Alzheimer's and frontotemporal dementia.[7][8][9][10] In the central nervous system, LSD1 is crucial for neuronal development and function.[7][9] Its dysregulation has been linked to aberrant gene expression, neuroinflammation, and impaired autophagy, all hallmarks of neurodegeneration.[7][10][11]

Mechanism of Inhibition: A Covalent Adduct with the FAD Cofactor

Cyclopropanamine-containing compounds, such as the topic of this guide, are known to act as irreversible, mechanism-based inhibitors of LSD1. The inhibition mechanism involves the formation of a covalent adduct with the FAD cofactor within the enzyme's active site.[1] This covalent modification leads to the inactivation of the enzyme.

Caption: Covalent modification of the FAD cofactor by the inhibitor leads to irreversible inactivation of the LSD1 enzyme.

Secondary Therapeutic Avenue: Modulation of Monoamine Neurotransmission

While LSD1 inhibition is the primary focus, the structural similarity of this compound to known monoamine reuptake inhibitors warrants investigation into its potential effects on the central nervous system. A closely related compound, SEP-225289, has been identified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[12][13][14]

The Rationale for Investigating SNDRI Activity

SNDRIs, also known as triple reuptake inhibitors, act by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[12] This simultaneous inhibition leads to increased synaptic concentrations of these key neurotransmitters, which are implicated in the pathophysiology of depression, anxiety, and other psychiatric disorders.[12][15]

Potential Therapeutic Implications in Neurology and Psychiatry

Should this compound exhibit SNDRI activity, it could have therapeutic potential in a range of neurological and psychiatric conditions. The combined enhancement of serotonergic, noradrenergic, and dopaminergic neurotransmission may offer a broader spectrum of efficacy and a more favorable side-effect profile compared to single- or dual-acting agents.[12][16]

Caption: The compound blocks the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), increasing their concentration in the synaptic cleft.

Experimental Workflows for Target Validation and Characterization

A rigorous and systematic experimental approach is essential to validate the therapeutic targets of this compound and to characterize its pharmacological effects.

In Vitro Assays for LSD1 Inhibition

A variety of in vitro assays are available to quantify LSD1 activity and inhibition.[3] The choice of assay depends on the specific research question, throughput requirements, and available instrumentation.

| Assay Type | Principle | Advantages | Disadvantages |

| Coupled Enzyme Assays | Measures the production of hydrogen peroxide, a byproduct of the demethylation reaction, using a peroxidase-coupled reaction.[3][17] | Well-established, accurate for kinetic studies. | Can be prone to interference from redox-active compounds. |

| Antibody-Based Assays (e.g., DELFIA, ELISA) | Utilizes specific antibodies to detect the demethylated histone substrate.[3][18] | High sensitivity and specificity, can be used with various substrates. | May require specialized reagents and instrumentation. |

| Mass Spectrometry-Based Assays | Directly measures the change in mass of the histone substrate upon demethylation.[3] | Highly accurate and can be used for complex substrates. | Technically demanding and requires specialized equipment. |

Protocol 1: Fluorometric LSD1 Inhibition Assay

This protocol provides a high-throughput method for screening LSD1 inhibitors.

-

Reagent Preparation: Prepare assay buffer, LSD1 enzyme, H3K4me2 peptide substrate, and the test compound at various concentrations.

-

Enzyme Reaction: In a 96-well plate, combine the LSD1 enzyme, substrate, and test compound. Incubate at 37°C for 60 minutes.

-

Detection: Add a detection reagent containing horseradish peroxidase and a fluorogenic substrate. Incubate for 15 minutes.

-

Measurement: Read the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[17][19]

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cellular Assays for Target Engagement and Downstream Effects

Cell-based assays are crucial for confirming target engagement in a physiological context and for evaluating the compound's effects on cellular processes.

Protocol 2: Western Blot Analysis of Histone Methylation

This protocol assesses the compound's ability to inhibit LSD1 activity in cells by measuring changes in histone methylation levels.

-

Cell Treatment: Treat cancer or neuronal cell lines with varying concentrations of the test compound for 24-72 hours.

-

Histone Extraction: Isolate histones from the treated cells.

-

Western Blotting: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for H3K4me1/2 and a loading control (e.g., total Histone H3).

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

-

Quantification: Densitometrically quantify the band intensities to determine the relative levels of H3K4me1/2.

Protocol 3: Monoamine Transporter Uptake Assay

This protocol measures the compound's ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine in cells expressing the respective transporters.

-

Cell Culture: Use cell lines stably expressing SERT, NET, or DAT.

-

Compound Incubation: Pre-incubate the cells with the test compound at various concentrations.

-

Radioligand Addition: Add a radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA) to the cells and incubate.

-

Uptake Termination: Stop the uptake by washing the cells with ice-cold buffer.

-

Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

Data Analysis: Determine the IC50 values for the inhibition of each transporter.

Caption: A stepwise approach from in vitro characterization to in vivo validation is crucial for a thorough evaluation of the compound.

Conclusion and Future Directions

This compound stands as a promising therapeutic candidate with a compelling dual-targeting potential. Its well-defined mechanism of action as an LSD1 inhibitor provides a strong rationale for its development in oncology and neurodegenerative diseases. Furthermore, its structural resemblance to known SNDRIs opens up exciting possibilities for its application in psychiatry.

The experimental workflows detailed in this guide provide a robust framework for a comprehensive preclinical evaluation of this compound. Future research should focus on elucidating the precise structure-activity relationships, optimizing its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in relevant animal models of disease. Through a systematic and scientifically rigorous approach, the full therapeutic potential of this compound can be unlocked, paving the way for novel treatments for a range of debilitating diseases.

References

- LSD1 Histone Demethylase Assays and Inhibition - PMC - NIH. (n.d.).

- LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed Central. (2023, February 2).

- LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed. (2019, December 4).

- Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia. (n.d.).

- Biological and therapeutic role of LSD1 in Alzheimer's diseases - PMC - PubMed Central. (n.d.).

- LSD1 Inhibitor Screening Assay Kit (Lysine-Specific Demethylase 1) | Cayman Chemical. (n.d.).

- LSD1 gene linked to Alzheimer's and frontotemporal dementia. (2017, October 9).

- Roles of LSD1 in neuronal physiology and neurodegenerative diseases.... - ResearchGate. (n.d.).

- Biological and therapeutic role of LSD1 in Alzheimer's diseases - ResearchGate. (2025, August 7).

- Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) - EpigenTek. (n.d.).

- Targeting Histone Demethylase LSD1/KDM1a in Neurodegenerative Diseases - PMC. (2018, March 20).

- Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) - EpigenTek. (n.d.).

- SEP-225289 serotonin and dopamine transporter occupancy: a PET study - PubMed - NIH. (2011, June 16).

- SEP-225289 Serotonin and Dopamine Transporter Occupancy: A PET Study - PMC - NIH. (n.d.).

- Buy 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 503417-34-3 - Smolecule. (n.d.).

- What potential is there for LSD1 inhibitors to reach approval for AML? - PMC - NIH. (n.d.).

- This compound | C10H11ClF3N | CID - PubChem. (n.d.).

- The Noradrenergic Action in Antidepressant Treatments: Pharmacological and Clinical Aspects - PMC - PubMed Central. (2010, December 14).

- Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects - PubMed. (n.d.).

Sources

- 1. Buy 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 503417-34-3 [smolecule.com]

- 2. This compound | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological and therapeutic role of LSD1 in Alzheimer’s diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LSD1 gene linked to Alzheimer’s and frontotemporal dementia - Alzheimer's Research UK [alzheimersresearchuk.org]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Histone Demethylase LSD1/KDM1a in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 13. SEP-225289 serotonin and dopamine transporter occupancy: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SEP-225289 Serotonin and Dopamine Transporter Occupancy: A PET Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Noradrenergic Action in Antidepressant Treatments: Pharmacological and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. epigentek.com [epigentek.com]

- 19. epigentek.com [epigentek.com]

Whitepaper: 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride - A Privileged Scaffold for Modulating Monoaminergic Systems in the CNS

An In-Depth Technical Guide for CNS Drug Discovery Professionals

Abstract The pursuit of novel chemical entities with therapeutic potential in Central Nervous System (CNS) disorders is a cornerstone of modern medicinal chemistry. Phenylcyclopropanamine derivatives represent a class of compounds with significant historical and current relevance, acting on key neurotransmitter systems. This technical guide focuses on 1-(3-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride, a key building block and structural motif in the design of next-generation CNS agents. We will dissect its structural rationale, plausible synthetic pathways, and core mechanistic hypotheses centered on the modulation of monoaminergic systems. This guide provides detailed, field-proven in vitro and in vivo protocols to empower researchers to effectively evaluate this scaffold and its derivatives. The overarching goal is to provide a comprehensive resource for scientists engaged in the discovery and development of novel therapeutics for psychiatric and neurological disorders.

Introduction: The Phenylcyclopropanamine Scaffold in CNS Drug Discovery

The development of effective treatments for CNS disorders, ranging from depression and anxiety to neurodegenerative diseases, is frequently challenged by the complexity of neuronal circuits and the need for agents with high specificity and favorable pharmacokinetic profiles. The 1-phenylcyclopropanamine scaffold has emerged as a "privileged structure" in CNS drug design. Its inherent conformational rigidity, conferred by the cyclopropane ring, limits the number of accessible spatial arrangements, which can lead to higher affinity and selectivity for specific biological targets.

This guide delves into a specific, strategically important derivative: This compound . The incorporation of a trifluoromethyl (-CF3) group is a well-established medicinal chemistry tactic to enhance metabolic stability, improve blood-brain barrier penetration, and modulate electronic properties, thereby influencing receptor binding affinity.[1][2] This compound, therefore, serves not only as a potential therapeutic agent itself but, more critically, as a versatile building block for constructing libraries of novel CNS drug candidates.[1] This document will provide the foundational knowledge and actionable protocols to explore its potential.

Physicochemical Properties and Structural Rationale

The therapeutic potential of this compound is rooted in the synergistic contribution of its distinct structural components. Understanding these contributions is critical for designing next-generation analogs and interpreting structure-activity relationship (SAR) data.

| Property | Value | Source |

| CAS Number | 1108698-58-3 | [1][3] |

| Molecular Formula | C₁₀H₁₁ClF₃N | [3] |

| Molecular Weight | 237.65 g/mol | [3] |

| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride | [3] |

Key Structural Features:

-

Cyclopropane Ring: This three-membered ring introduces significant conformational constraint compared to a flexible alkyl chain. This rigidity is advantageous as it reduces the entropic penalty upon binding to a receptor or enzyme active site, potentially increasing binding affinity.[1]

-

Primary Amine Group: The basic amine is a critical pharmacophoric feature. In the physiological pH range, it is protonated, allowing it to form key ionic interactions (salt bridges) with acidic residues (e.g., aspartate) in the binding pockets of targets like monoamine transporters and G-protein coupled receptors (GPCRs).

-

Trifluoromethyl (-CF3) Group: This electron-withdrawing group, positioned at the meta-position of the phenyl ring, significantly impacts the molecule's properties. It increases lipophilicity, which can facilitate passage across the blood-brain barrier. Furthermore, the C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and half-life.[2]

Synthesis Strategies

While numerous proprietary methods exist, a general and plausible synthetic approach for phenylcyclopropanamine derivatives can be adapted from established literature, often involving the cyclopropanation of a substituted styrenic precursor followed by functional group manipulation to install the amine. A representative strategy is outlined below.

Causality Behind Experimental Choices:

-

Wittig or Horner-Wadsworth-Emmons Reaction (Step 1): This is a reliable method for forming the carbon-carbon double bond of the cinnamate intermediate from the corresponding benzaldehyde.

-

Corey-Chaykovsky Reaction (Step 2): The use of trimethylsulfoxonium iodide provides a robust method for the cyclopropanation of electron-deficient alkenes like α,β-unsaturated esters.[4]

-

Curtius Rearrangement (Step 3): This is a classic and effective method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[4] It involves the formation of an acyl azide, which rearranges to an isocyanate upon heating, followed by hydrolysis to yield the final amine hydrochloride.

Core Mechanistic Hypothesis: Targeting Monoaminergic Systems

The structural similarity of the 1-phenylcyclopropanamine core to monoamine neurotransmitters (e.g., dopamine, norepinephrine, serotonin) and known monoamine oxidase inhibitors (MAOIs) like tranylcypromine strongly suggests that its primary biological targets reside within the monoaminergic system. Dysfunction in these neurotransmitter systems is implicated in a wide array of CNS disorders, making them validated targets for therapeutic intervention.[5][6]

Primary Hypothesized Targets:

-

Monoamine Transporters: The serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[5] Inhibition of these transporters increases the synaptic concentration of monoamines, a mechanism central to the action of most antidepressant and anxiolytic medications.

-

Monoamine Oxidase (MAO) Enzymes: MAO-A and MAO-B are mitochondrial enzymes that catabolize monoamine neurotransmitters.[7] Inhibition of MAO prevents the breakdown of these neurotransmitters, increasing their availability for vesicular packaging and release. Selective MAO-A inhibitors are effective antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[7][8]

Protocol: Monoamine Oxidase (MAO) Inhibition Assay (Fluorescence-Based)

This is a high-throughput, non-radioactive method to determine the inhibitory potency of a compound against MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorescent probe. [9] Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare solutions of recombinant human MAO-A or MAO-B enzyme, a suitable substrate (e.g., kynuramine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP). [8]2. Assay Plate Setup: In a 384-well black microplate, add the test compound across a range of concentrations. Also include wells for a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) and a negative control (vehicle). [8]3. Enzyme Incubation: Add the MAO-A or MAO-B enzyme to the wells and pre-incubate with the compound for 15 minutes at room temperature to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a master mix containing the substrate, Amplex Red, and HRP.

-

Signal Detection: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity using a plate reader (e.g., excitation ~530 nm, emission ~590 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for both MAO-A and MAO-B to assess potency and isoform selectivity.

In Vivo Preclinical Models for CNS Activity

Following promising in vitro results, the next critical step is to evaluate the compound's effects on behavior in established animal models. These models are essential for demonstrating target engagement in a complex biological system and providing evidence of potential therapeutic efficacy. [10][11]

Model for Anxiolytic-like Activity: Elevated Plus Maze (EPM)

The EPM test is a widely used and validated model for screening anxiolytic-like compounds. [11][12]It is based on the natural aversion of rodents to open and elevated spaces.

Methodology:

-

Apparatus: An elevated, plus-shaped maze with two open arms and two enclosed arms.

-

Acclimation: Acclimate the animals (typically mice or rats) to the testing room for at least 1 hour before the experiment.

-

Dosing: Administer the test compound (e.g., 1-30 mg/kg, intraperitoneally) or vehicle to different groups of animals 30-60 minutes prior to testing. A positive control group (e.g., diazepam) should be included.

-

Testing: Place each animal individually in the center of the maze, facing an open arm. Allow the animal to explore freely for a 5-minute session.

-

Data Collection: Use video tracking software to record and score the number of entries into and the time spent in the open and closed arms.

-

Interpretation: Anxiolytic compounds are expected to increase the percentage of time spent in the open arms and/or the percentage of open arm entries, as this indicates a reduction in anxiety-like behavior. [10]

Model for Antidepressant-like Activity: Forced Swim Test (FST)

The FST is a primary screening tool for antidepressant compounds. [13]The model is based on the observation that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is reduced by antidepressant treatment.

Methodology:

-

Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Dosing: Administer the test compound, vehicle, or a positive control (e.g., fluoxetine) according to a defined schedule (e.g., acute or sub-chronic dosing).

-

Testing: Place each animal into the cylinder for a 6-minute session. The session is typically video-recorded.

-

Data Scoring: An observer, blind to the treatment conditions, scores the last 4 minutes of the session for time spent immobile. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water. [13]5. Interpretation: A significant reduction in the duration of immobility is indicative of an antidepressant-like effect. [13]It is crucial to run a parallel Open Field Test (OFT) to ensure that the observed effect is not due to a general increase in motor activity, which would be a confounding factor.

Structure-Activity Relationship (SAR) Insights and Lead Optimization

This compound is a starting point. The goal of a medicinal chemistry campaign is to systematically modify the structure to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Hypothetical SAR Exploration:

| Modification Site | Example Modification | Predicted Impact | Rationale |

| Phenyl Ring Substitution | Move -CF₃ to 2- or 4-position | Modulate potency/selectivity | The position of electron-withdrawing groups alters the electronic landscape and steric profile, affecting interactions with the target binding site. |

| Phenyl Ring Substitution | Add a second substituent (e.g., Fluoro, Chloro) | Increase potency, alter selectivity | Adding halogens can introduce new binding interactions (e.g., halogen bonds) and further block metabolic hotspots. [14] |

| Amine Group | N-methylation (Secondary amine) | Decrease MAO inhibition, may retain transporter activity | MAO enzymes require a primary amine for their catalytic cycle. N-alkylation can abolish MAO activity while potentially preserving or enhancing transporter affinity. |

| Cyclopropane Ring | Introduce stereochemistry (e.g., trans-isomers) | Improve potency/selectivity | Biological targets are chiral. Separating enantiomers or diastereomers often reveals that one isomer is significantly more active, leading to a more potent and cleaner drug profile. [15] |

This iterative cycle of design, synthesis, and biological testing is the engine of drug discovery. [16]Starting with a well-characterized, high-potential scaffold like this compound provides a significant strategic advantage.

Conclusion and Future Directions

This compound is a compelling molecular scaffold for CNS drug discovery. Its constituent parts—a conformationally rigid cyclopropane linker, a key primary amine, and a metabolically robust trifluoromethylphenyl group—make it an ideal starting point for developing modulators of the monoaminergic system. The protocols and rationale presented in this guide offer a clear, actionable framework for researchers to characterize this compound and its derivatives.

Future work should focus on a comprehensive evaluation of its pharmacokinetic profile, including oral bioavailability and brain penetration. Furthermore, while the primary hypothesis centers on monoamine systems, broader screening against a panel of CNS targets (e.g., 5-HT receptor subtypes, ion channels) could uncover novel activities and polypharmacological profiles, potentially leading to therapeutics with unique and beneficial mechanisms of action.

References

-

Zeb, A., & Ali, S. (2014). Animal models for screening anxiolytic-like drugs: a perspective. PMC - PubMed Central. Retrieved from [Link]

-

Cryan, J. F., & Sweeney, F. F. (2011). The age of anxiety: role of animal models of anxiolytic action in drug discovery. PMC. Retrieved from [Link]

-

Graeff, F. G., & Zangrossi Jr, H. (2010). Animal models of anxiety and anxiolytic drug action. Semantic Scholar. Retrieved from [Link]

-

JETIR. (2021). Experimental Models for Screening Anxiolytic Activity. Jetir.Org. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]

-

Wang, Z., et al. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

MDPI. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Retrieved from [Link]

-

Obniska, J., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. PMC - PubMed Central. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 1 Medicinal Chemistry and Structure-Activity Relationships. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Safety and Efficacy of Brilaroxazine (RP5063) in Schizophrenia. Retrieved from [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

Kim, H., et al. (2021). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC - PubMed Central. Retrieved from [Link]

-

Frontiers. (n.d.). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Structure-Activity Relationships. Retrieved from [Link]

-

Malinski, E., et al. (1995). Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. PubMed. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Chapter 8 Central Nervous System. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Retrieved from [Link]

Sources

- 1. 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chapter 8 Central Nervous System - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. evotec.com [evotec.com]

- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 9. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 10. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jetir.org [jetir.org]

- 12. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization [frontiersin.org]

- 14. 2227825-97-8|(1R,2S)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 15. trans-2-(3-(Trifluoromethyl)phenyl)cyclopropan-1-amine hyd… [cymitquimica.com]

- 16. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]

A Technical Guide to the Role of the Trifluoromethyl Group in 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride

Abstract

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to profoundly modulate the physicochemical and pharmacological properties of bioactive molecules. This guide provides an in-depth technical analysis of the multifaceted role of the trifluoromethyl group as exemplified by 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride. We will dissect how the unique electronic nature, steric profile, and high bond energy of the CF₃ group synergistically enhance this molecule's lipophilicity, metabolic stability, and target-binding interactions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of trifluoromethyl groups in rational drug design.

Introduction: The Strategic Importance of the Trifluoromethyl Group